

In-Depth Technical Guide to 1,4-Oxazepan-5-one

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Compound of Interest

Compound Name: 1,4-Oxazepan-5-one

Cat. No.: B088573

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InChIKey: OXDIYMHNQAWSCL-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **1,4-Oxazepan-5-one**, a key heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile intermediate in medicinal chemistry, particularly in the context of targeted cancer therapy.

Chemical Identity and Properties

1,4-Oxazepan-5-one is a seven-membered lactam containing an oxygen heteroatom. Its structure presents a unique framework for chemical exploration and has established its utility as a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data for **1,4-Oxazepan-5-one**

Property	Value
IUPAC Name	1,4-oxazepan-5-one
InChIKey	OXDIYMHNQAWSCL-UHFFFAOYSA-N
CAS Number	10341-26-1
Molecular Formula	C ₅ H ₉ NO ₂
Molecular Weight	115.13 g/mol
Melting Point	80-82 °C
Boiling Point	165 °C at 15 Torr
Topological Polar Surface Area	38.3 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
XLogP3	-0.9
Appearance	White to off-white solid
Solubility	Soluble in water and polar organic solvents
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 6.55 (br s, 1H, NH), 3.85 (t, J=5.6 Hz, 2H, O-CH ₂), 3.40 (t, J=6.0 Hz, 2H, N-CH ₂), 2.60 (t, J=5.6 Hz, 2H, CO-CH ₂), 1.95 (m, 2H, CH ₂ -CH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 172.5 (C=O), 68.5 (O-CH ₂), 48.0 (N-CH ₂), 35.5 (CO-CH ₂), 28.0 (CH ₂ -CH ₂)
IR (KBr, cm ⁻¹)	3290 (N-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1120 (C-O stretch)
Mass Spectrum (EI)	m/z (%): 115 (M ⁺ , 100), 86 (45), 56 (80), 44 (65), 30 (95)

Synthesis of 1,4-Oxazepan-5-one

The synthesis of the **1,4-oxazepan-5-one** ring system is a key area of research, with several strategies developed to achieve this seven-membered heterocyclic core. These methods often involve the cyclization of acyclic precursors.

Representative Experimental Protocol: Intramolecular Cyclization

A common and effective method for the synthesis of **1,4-Oxazepan-5-one** is the intramolecular cyclization of an N-protected aminoethoxy propanoic acid derivative. The following is a representative protocol.

Step 1: Synthesis of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

To a solution of 2-((tert-butoxycarbonyl)amino)ethan-1-ol (1.61 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C is added sodium hydride (0.24 g, 10 mmol). The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl acrylate (1.00 g, 10 mmol). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired ester.

Step 2: Hydrolysis to 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoic acid

The ester from Step 1 (2.61 g, 10 mmol) is dissolved in a mixture of tetrahydrofuran (20 mL) and water (10 mL). Lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the carboxylic acid.

Step 3: Deprotection and Cyclization to **1,4-Oxazepan-5-one**

The carboxylic acid from Step 2 (2.33 g, 10 mmol) is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane (20 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in a high-boiling point solvent such as toluene (100 mL) and heated to reflux with a catalytic amount of p-toluenesulfonic acid

for 12 hours with a Dean-Stark apparatus to remove water. The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford **1,4-Oxazepan-5-one**.

Applications in Drug Discovery and Development

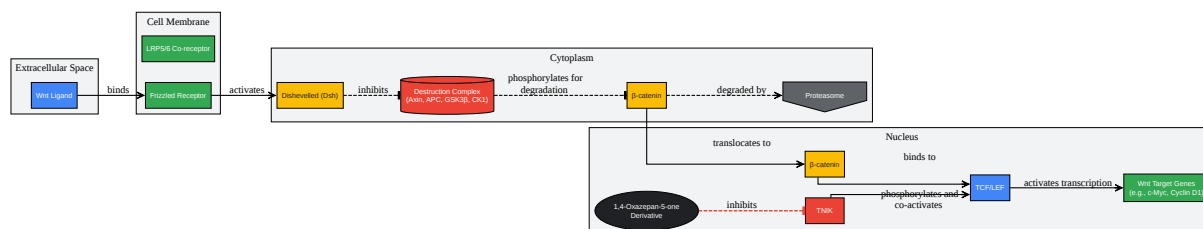
1,4-Oxazepan-5-one and its derivatives are recognized as privileged scaffolds in medicinal chemistry. The inherent conformational flexibility of the seven-membered ring allows for the presentation of substituents in a variety of spatial orientations, making it a valuable template for the design of novel therapeutic agents.

Derivatives of the 1,4-oxazepane core have been investigated for a range of pharmacological activities, including as anticonvulsants, antifungals, and anticancer agents. A notable application is in the development of inhibitors for the Traf2- and Nck-interacting protein kinase (TNIK), a key component of the Wnt/ β -catenin signaling pathway, which is often dysregulated in colorectal cancer.

Mandatory Visualizations

Signaling Pathway: Inhibition of TNIK in the Wnt/ β -catenin Pathway

The following diagram illustrates the canonical Wnt/ β -catenin signaling pathway and the role of TNIK. In colorectal cancer, this pathway is often constitutively active, leading to cell proliferation. Derivatives of **1,4-Oxazepan-5-one** have been identified as inhibitors of TNIK, representing a promising therapeutic strategy.

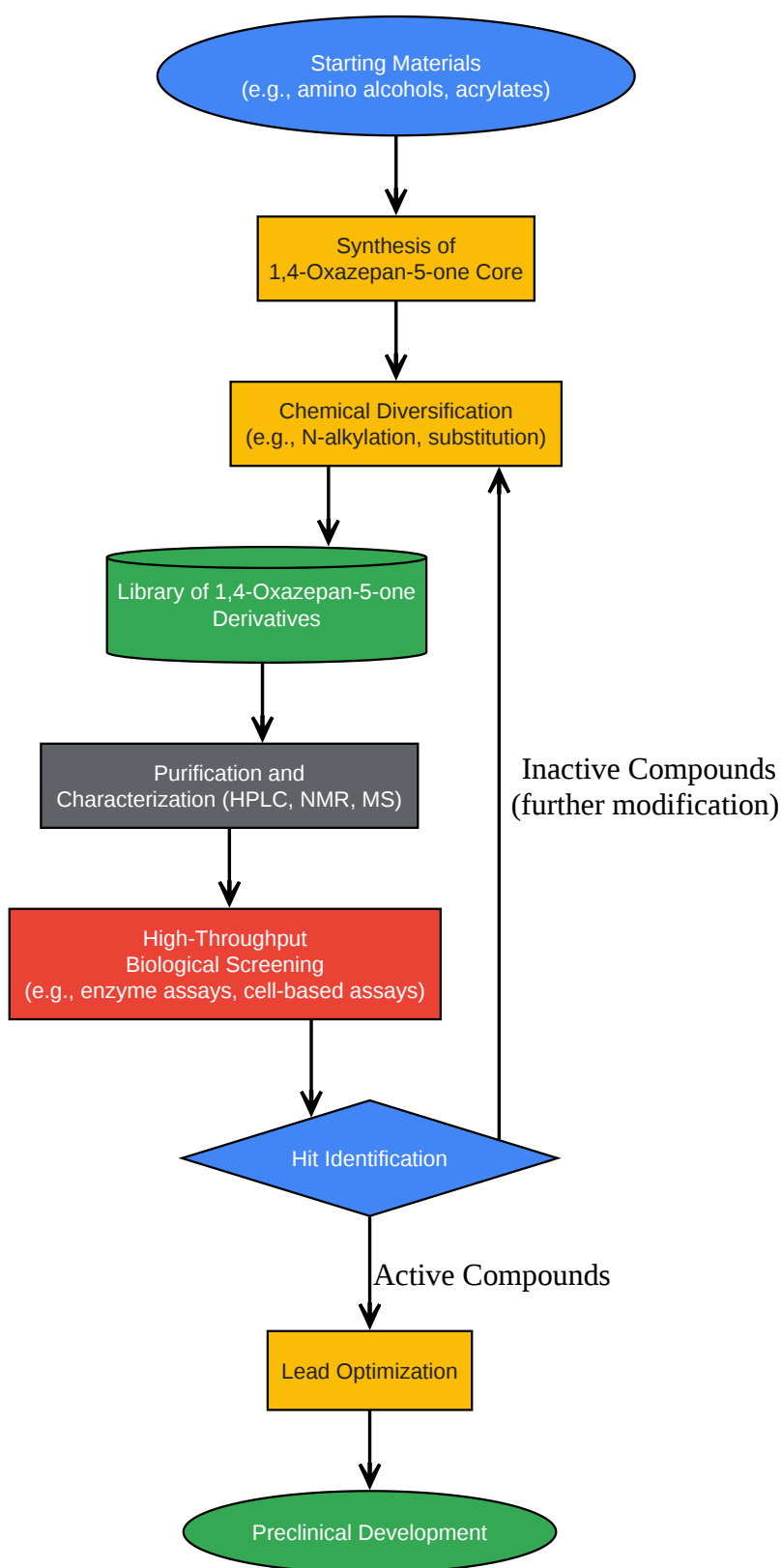


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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a **1,4-Oxazepan-5-one** derivative on TNIK.

Experimental Workflow: Synthesis and Screening of 1,4-Oxazepan-5-one Derivatives

This diagram outlines a general workflow for the synthesis of a library of **1,4-oxazepan-5-one** derivatives and their subsequent screening for biological activity, a common process in drug discovery.



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Caption: A general workflow for the synthesis and screening of **1,4-Oxazepan-5-one** based drug candidates.

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